{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone
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Overview
Description
{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone is a chemical compound with a unique structure that combines a decan-2-ylidene group, an aminooxy group, and an ethoxy group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone typically involves the reaction of decan-2-one with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of {[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme function and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {[(Octan-2-ylidene)amino]oxy}(ethoxy)methanone
- {[(Dodecan-2-ylidene)amino]oxy}(ethoxy)methanone
- {[(Hexan-2-ylidene)amino]oxy}(ethoxy)methanone
Uniqueness
{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. Its longer carbon chain length also influences its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications.
Properties
CAS No. |
920743-09-5 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(decan-2-ylideneamino) ethyl carbonate |
InChI |
InChI=1S/C13H25NO3/c1-4-6-7-8-9-10-11-12(3)14-17-13(15)16-5-2/h4-11H2,1-3H3 |
InChI Key |
JOTDCMBVHOKPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=NOC(=O)OCC)C |
Origin of Product |
United States |
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